2-Bromo-4-aminomethyl-thiazole hydrobromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2-bromo-1,3-thiazol-4-yl)methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S.BrH/c5-4-7-3(1-6)2-8-4;/h2H,1,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELZAMRHZFSLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)CN.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201785-02-5 | |
| Record name | 4-Thiazolemethanamine, 2-bromo-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201785-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-aminomethyl-thiazole hydrobromide typically involves the bromination of 2-aminothiazole derivatives. One common method includes the reaction of 2-amino-4-arylthiazoles with molecular bromine under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the selective bromination at the desired position on the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in optimizing the reaction parameters and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-aminomethyl-thiazole hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur or nitrogen atoms within the thiazole ring.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the thiazole ring.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Synthesis and Chemical Properties
2-Bromo-4-aminomethyl-thiazole hydrobromide is synthesized through a series of chemical reactions involving thiazole derivatives. The synthesis typically involves the reaction of an aminothioamide with a dihalopropanone in the presence of a haloalkane solvent and an alkali metal bicarbonate, leading to the formation of the desired thiazole compound . The compound's chemical structure is characterized by its bromine substitution, which enhances its reactivity and potential biological activity.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-bromo-4-aminomethyl-thiazole have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro assays have demonstrated cytotoxic effects against various human cancer cell lines, including HepG2 (liver), MCF-7 (breast), HCT116 (colon), and HeLa (cervical) cells. The IC50 values for these compounds ranged from 3.35 to 18.69 μM, indicating potent anticancer activity .
Anti-inflammatory Properties
Thiazole derivatives are also recognized for their anti-inflammatory effects. Some studies suggest that compounds with similar structures can effectively treat inflammatory conditions by modulating immune responses and inhibiting inflammatory mediators . This makes them candidates for developing new anti-inflammatory drugs.
Antiviral Activity
Research has highlighted the antiviral properties of thiazole derivatives, including their ability to combat viral infections. Certain derivatives have been effective in laboratory settings against viral phages and other viral pathogens, suggesting potential applications in virology and infectious disease management .
Case Studies and Research Findings
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of 2-Bromo-4-aminomethyl-thiazole hydrobromide involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. Additionally, the bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Table 1: Structural Comparison of Brominated Thiazole Derivatives
Key Observations :
- Electronic Effects : Bromine at position 2 (as in the target compound) reduces electron density in the thiazole ring, enhancing electrophilic reactivity. In contrast, bromine at position 5 (e.g., 5-Bromo-4-(thiophen-2-yl)thiazol-2-amine) directs reactivity toward nucleophilic substitution at C5 .
- Bioactivity : Fused benzothiazole derivatives (e.g., 4-Bromobenzo[d]thiazol-2-amine) exhibit enhanced anticancer activity due to improved DNA intercalation, while trifluoromethyl and hydroxyphenyl groups (e.g., ) improve metabolic stability and enzyme targeting.
Key Observations :
- The target compound’s synthesis likely involves sequential bromination and salt formation, whereas fused-ring analogs (e.g., benzothiazoles) require transition metal catalysts for regioselective bromination .
- Thiophene-containing derivatives (e.g., ) utilize cyclocondensation, emphasizing the role of heteroaromatic substituents in directing reactivity.
Physicochemical Properties
Table 3: Physical and Solubility Data
Key Observations :
Table 4: Reported Bioactivities
Biological Activity
2-Bromo-4-aminomethyl-thiazole hydrobromide is a heterocyclic compound known for its diverse biological activities. This compound contains both sulfur and nitrogen in its thiazole ring structure, which contributes to its reactivity and potential medicinal applications. The following sections provide a detailed overview of its biological activity, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure:
- IUPAC Name: (2-bromo-1,3-thiazol-4-yl)methanamine; hydrobromide
- Molecular Formula: C4H5BrN2S
- CAS Number: 1201785-02-5
Synthesis Methods:
The synthesis of this compound typically involves the bromination of 2-aminothiazole derivatives. Common methods include:
- Reaction of 2-amino-4-arylthiazoles with molecular bromine under acidic conditions.
- Use of continuous flow reactors for large-scale production to optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. Additionally, the bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can be effective against a range of pathogenic microorganisms:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 32–42 μg/mL |
| Escherichia coli | Antibacterial | 32 μg/mL |
| Candida albicans | Antifungal | 24–26 μg/mL |
The presence of halogen atoms on the phenyl rings enhances antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Potential
The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through various mechanisms, potentially making it a candidate for further development into anticancer agents.
Case Studies
-
Antimicrobial Efficacy:
A study focused on the synthesis and evaluation of thiazole derivatives reported that compounds similar to this compound demonstrated higher antimicrobial activity compared to standard drugs. This research highlighted the potential for these compounds to serve as lead structures in drug development aimed at treating infectious diseases . -
Structure–Activity Relationship (SAR):
Investigations into the SAR of thiazole derivatives revealed that modifications at specific positions on the thiazole ring significantly affect biological activity. The introduction of various substituents was found to enhance antimicrobial efficacy and reduce cytotoxicity, suggesting pathways for optimizing therapeutic profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-4-aminomethyl-thiazole hydrobromide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, brominated thiazole precursors (e.g., 2-bromo-thiazole derivatives) react with amines under reflux in ethanol or tetrahydrofuran (THF) with a catalytic base. A typical procedure involves dissolving the precursor in absolute ethanol, adding glacial acetic acid and the amine, refluxing for 4–48 hours, and evaporating the solvent under reduced pressure . Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended .
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using instruments like the Bruker APEX2 system and SHELXTL software is standard for structural elucidation. Key parameters include bond lengths, angles, and hydrogen bonding patterns, which are refined to confirm molecular geometry . Disorder in residues or solvent molecules should be resolved using iterative refinement cycles .
Q. What analytical techniques are used to confirm purity and identity?
- Methodological Answer :
- Purity : HPLC with UV detection or melting point analysis.
- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and elemental analysis (CHNS).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Use 2D NMR techniques (COSY, NOESY) to assign proton environments unambiguously. Cross-validate with SC-XRD data to correlate molecular conformations in solid vs. solution states .
Q. What factors influence the efficiency of nucleophilic substitution reactions during synthesis?
- Methodological Answer :
- Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilicity compared to ethanol .
- Temperature : Higher temperatures (e.g., reflux) accelerate reaction rates but may promote side reactions.
- Catalysis : Bases like NaH or K₂CO₃ improve substitution yields by deprotonating intermediates .
- Data Contradiction Note : Conflicting reports on optimal conditions (e.g., THF vs. ethanol) may stem from substrate-specific steric or electronic effects .
Q. How does the thiazole ring’s electronic structure modulate biological activity in vitro?
- Methodological Answer : The thiazole ring’s electron-deficient nature enhances interactions with biological targets (e.g., enzymes or receptors). Computational studies (DFT) can map electrostatic potential surfaces to predict binding sites. Experimental validation via antimicrobial assays (e.g., MIC against E. coli) may link activity to substituent effects (e.g., bromine’s electron-withdrawing role) .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Methodological Answer :
- Stoichiometry : Maintain a 1:1.2 molar ratio of brominated precursor to amine to account for volatility losses.
- Controlled Additions : Slow addition of bromine or amines minimizes exothermic side reactions .
- Workup : Use fractional crystallization or column chromatography for purification at larger scales .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
